molecular formula C4H4MgO5 B1584012 Magnesium malate CAS No. 869-06-7

Magnesium malate

Cat. No.: B1584012
CAS No.: 869-06-7
M. Wt: 156.38 g/mol
InChI Key: JFQQIWNDAXACSR-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium malate can be synthesized by dissolving L-malic acid in deionized water and heating it to 75-85°C. Magnesium carbonate or magnesium oxide is then added step by step in batches. The mixture is heated to 105-120°C and stirred until the magnesium compound is completely dissolved. The reaction solution is then decolorized and filtered, followed by concentration and crystallization under reduced pressure to obtain this compound crystals .

Industrial Production Methods

The industrial production of high-purity this compound involves the preparation of a lysate, hybrid reaction, filtering, condensing crystallizing, and granulation steps. This method significantly improves the chelation percent and quality of the product, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Magnesium malate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form magnesium oxide and malic acid derivatives.

    Reduction: It can be reduced under specific conditions to yield magnesium and malic acid.

    Substitution: this compound can participate in substitution reactions where the magnesium ion is replaced by other metal ions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs.

Major Products Formed

The major products formed from these reactions include magnesium oxide, malic acid derivatives, and various substituted metal malates.

Scientific Research Applications

Magnesium malate has a wide range of scientific research applications:

Properties

IUPAC Name

magnesium;2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O5.Mg/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQQIWNDAXACSR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4MgO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893860
Record name Magnesium malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869-06-7
Record name Magnesium malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium malate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15555
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Magnesium malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium malate
Source European Chemicals Agency (ECHA)
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Record name MAGNESIUM MALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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